3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the Fluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.
Formation of the Azetidinone Ring: The final step involves the cyclization of the intermediate with a suitable azetidinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with nucleic acids or proteins, while the azetidinone moiety may inhibit specific enzymes. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 3-(1H-1,3-benzodiazol-1-yl)aniline
- 3-(1H-1,3-benzodiazol-1-yl)propylamine
Uniqueness
3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide is unique due to the presence of the azetidinone ring, which imparts specific biological activities not found in the similar compounds listed above. The fluorophenyl group also enhances its chemical stability and biological activity.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c20-13-5-7-14(8-6-13)24-11-16(19(24)26)22-18(25)9-10-23-12-21-15-3-1-2-4-17(15)23/h1-8,12,16H,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTUOKDZKSMXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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